2-(azepan-1-yl)-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine
Description
2-(AZEPAN-1-YL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound that features a pyrimidine ring substituted with an azepane group, a nitro group, and a 4-methylphenyl group
Properties
Molecular Formula |
C17H22N6O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(azepan-1-yl)-4-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H22N6O2/c1-12-6-8-13(9-7-12)19-16-14(23(24)25)15(18)20-17(21-16)22-10-4-2-3-5-11-22/h6-9H,2-5,10-11H2,1H3,(H3,18,19,20,21) |
InChI Key |
IQBQDCBJKOGCQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(AZEPAN-1-YL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the azepane and 4-methylphenyl groups through nucleophilic substitution reactions. The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(AZEPAN-1-YL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The azepane and 4-methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Hydrogen gas and palladium catalyst: for reduction reactions.
Nitric acid and sulfuric acid: for nitration reactions.
Various nucleophiles and electrophiles: for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(AZEPAN-1-YL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development. Its ability to interact with biological molecules can lead to the discovery of new treatments for various diseases.
Industry
In industry, this compound can be used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and polymers. It can also be used as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(AZEPAN-1-YL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(AZEPAN-1-YL)-2-[(4-METHYLPHENYL)SULFANYL]ETHAN-1-ONE
- 2-(AZEPAN-1-YL)ETHYL METHACRYLATE
Uniqueness
2-(AZEPAN-1-YL)-N4-(4-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern on the pyrimidine ring. The presence of the azepane group, nitro group, and 4-methylphenyl group provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
